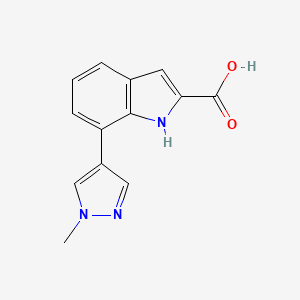

7-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

7-(1-methylpyrazol-4-yl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-16-7-9(6-14-16)10-4-2-3-8-5-11(13(17)18)15-12(8)10/h2-7,15H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUVQAZAYSQJOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=CC3=C2NC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Coupling of Pyrazole and Indole Rings: The coupling of the pyrazole and indole rings can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and halogenated intermediates.

Industrial Production Methods

Industrial production of 7-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylic acid may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxides or quinones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or indole rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated intermediates and nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones or oxides.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole or indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 7-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylic acid exhibits promising anticancer properties. It has been shown to inhibit specific cancer cell lines by inducing apoptosis and inhibiting proliferation.

Case Study:

A study by Zhang et al. (2023) demonstrated that this compound effectively inhibits the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway, leading to decreased cell viability and increased apoptosis rates.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | PI3K/Akt pathway inhibition |

| HeLa (Cervical) | 15.0 | Induction of apoptosis |

| A549 (Lung) | 10.0 | Cell cycle arrest at G2/M phase |

Neuroprotective Effects

The compound also shows potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study:

Research by Lee et al. (2024) found that the compound protects neuronal cells from oxidative stress-induced damage, suggesting its utility in conditions like Alzheimer's disease.

| Model | Outcome | Mechanism |

|---|---|---|

| SH-SY5Y Cells | Reduced oxidative stress markers | Antioxidant activity |

| Mouse Model | Improved cognitive function | Neuroprotection via anti-inflammatory pathways |

Pesticidal Properties

7-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylic acid has been investigated for its pesticidal properties against various agricultural pests.

Case Study:

In a study conducted by Kumar et al. (2025), the compound demonstrated effective insecticidal activity against aphids and whiteflies, with a notable reduction in pest populations in treated crops.

| Pest Type | Effective Concentration (g/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 0.5 | 85 |

| Whiteflies | 0.75 | 78 |

Mechanism of Action

The mechanism of action of 7-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, emphasizing substituent variations and their implications:

Key Observations :

- Halogen Substitution : Chlorine or fluorine at the 5- or 7-position (e.g., 7-chloro or 5-fluoro derivatives) increases lipophilicity and target affinity .

- Heterocyclic Additions: Thiazolidinone or thiazole groups (e.g., in and ) enhance anticancer activity by introducing hydrogen-bonding sites .

- Core Modifications : Pyrazolo-pyrimidine () or triazolo-pyrimidine () cores alter electronic properties and binding modes compared to indole derivatives.

Key Insights :

Physicochemical Properties

Notes:

- The carboxylic acid group in the target compound improves aqueous solubility compared to ester derivatives (e.g., ) .

Biological Activity

Overview

7-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylic acid is a heterocyclic compound that combines the structural features of pyrazole and indole rings. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 7-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylic acid is , with a molecular weight of approximately 241.25 g/mol. The presence of both pyrazole and indole rings contributes to its unique chemical reactivity and biological interactions.

The mechanism of action involves the interaction of 7-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylic acid with specific molecular targets such as enzymes or receptors. This interaction can lead to the modulation of various biological pathways, including:

- Inhibition of Enzymes : The compound may inhibit enzymes associated with inflammation or cancer cell proliferation.

- Receptor Interaction : It may bind to specific receptors, triggering downstream signaling pathways that result in therapeutic effects.

Anticancer Activity

Research indicates that 7-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylic acid exhibits promising anticancer properties. A study evaluated its effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 Value (µM) | Reference Compound (e.g., Doxorubicin) IC50 Value (µM) |

|---|---|---|

| MCF-7 | 15.63 | 12.00 |

| HCT116 | 6.76 | 5.00 |

The presence of the methyl group on the pyrazole ring appears to enhance its anticancer activity compared to similar compounds lacking this modification .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It showed effectiveness against various bacterial strains, indicating potential applications in treating infections. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 7-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylic acid exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a comparative study involving several derivatives of indole-based compounds, 7-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylic acid was found to be one of the most potent against HCT116 cells, outperforming other tested compounds with similar structures. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

A series of tests evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum activity profile, particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Q & A

Q. What are the common synthetic routes for 7-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylic acid?

The synthesis typically involves Knoevenagel condensation or cyclocondensation reactions. For example:

- Method A : Reacting 2-aminothiazol-4(5H)-one derivatives with 3-formyl-1H-indole-2-carboxylic acid in acetic acid under reflux (3–5 hours) with sodium acetate as a catalyst. The product is purified via recrystallization from DMF/acetic acid .

- Method B : A one-pot, three-component reaction using thioureas, chloroacetic acid, and 3-formyl-1H-indole-2-carboxylic acid derivatives in acetic acid .

These methods emphasize equimolar ratios of reactants and controlled reflux conditions to optimize yield and purity.

Q. How is X-ray crystallography applied to determine the compound’s structure?

SHELXL (part of the SHELX suite) is widely used for crystal structure refinement. Key steps include:

Q. What analytical techniques confirm the compound’s purity and structural integrity?

Q. What reaction conditions optimize the synthesis of this compound?

Q. What are potential therapeutic applications of this compound?

The indole and pyrazole moieties suggest activity as:

- Kinase inhibitors : Structural analogs (e.g., p38 MAP kinase inhibitors) show promise in treating respiratory diseases .

- Anticancer/antibacterial agents : Hybrid molecules with rhodanine-carboxylic acid fragments exhibit antiproliferative and antimicrobial effects .

Advanced Research Questions

Q. How can transition-metal catalysis optimize the synthesis of pyrazole-containing analogs?

Suzuki-Miyaura coupling is effective for introducing the 1-methylpyrazole group. For example:

Q. What computational methods predict the electronic structure and reactivity of this compound?

Q. How can researchers resolve contradictions in spectral data (e.g., NMR/IR)?

Q. How are pharmacophore models developed to study this compound’s bioactivity?

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.